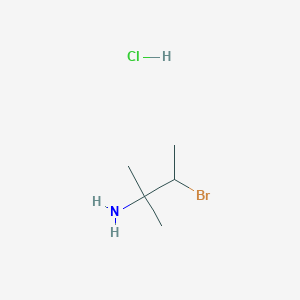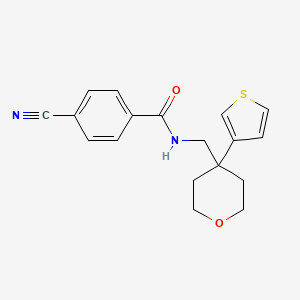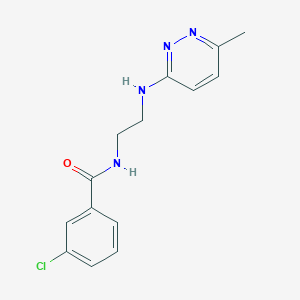
Ethyl 1-(2-chlorophenyl)-4-((2-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves cyclocondensation reactions or cyclization reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates and 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which significantly reduced reaction times and provided high yields . Similarly, the cyclization reaction of N-(4-chlorophenyl)-β-alanine led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which further reacted with hydrazines to yield various derivatives . These methods could potentially be adapted for the synthesis of the compound of interest by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been supported by crystallographic data. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined by single-crystal X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit . Additionally, single crystal X-ray structural analysis of two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate showed that the molecular geometries are the same in both polymorphs . These analyses provide a foundation for predicting the molecular structure of the compound of interest.
Chemical Reactions Analysis
The related compounds have shown reactivity with various reagents. For instance, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to give mixtures of regioisomeric pyrazoles . The reaction conditions were optimized for selective formation of desired products. These findings suggest that the compound of interest may also undergo reactions with nucleophiles such as hydrazines to form heterocyclic derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound of interest are not directly reported, the properties of structurally similar compounds can be inferred. The related compounds exhibit characteristics such as crystallinity, as evidenced by X-ray diffraction studies . The solubility and stability of these compounds would depend on their functional groups and molecular structure. The antibacterial activity of some synthesized compounds has been evaluated, indicating potential biological relevance .
科学的研究の応用
Synthesis and Molecular Structure
The synthesis and structural analysis of compounds similar to Ethyl 1-(2-chlorophenyl)-4-((2-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate have been extensively studied, focusing on their molecular structures and potential applications. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate through a reaction involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride was characterized by spectral analysis and X-ray diffraction studies, highlighting its structural stability and potential antimicrobial properties (D. Achutha et al., 2017).
Antimicrobial Activities
Research on compounds structurally related to this compound also explores their antimicrobial potential. For example, novel quinazolines synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate demonstrated antibacterial and antifungal activities against various pathogens, suggesting their potential as antimicrobial agents (N. Desai et al., 2007).
Anticancer Activity
The development of heterocyclic compounds using this compound as a precursor has been targeted for anticancer applications. A study reported the synthesis of new heterocycles with thiophene incorporated thioureido substituent, where several compounds exhibited potent activity against colon HCT-116 human cancer cell line, indicating their potential in anticancer therapy (M. Abdel-Motaal et al., 2020).
Novel Synthesis Methods
Efficient synthesis methods for related compounds have been developed to reduce reaction times and improve yields. For instance, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized under ultrasound irradiation, showcasing a significant reduction in reaction times and a regioselective synthesis approach (P. Machado et al., 2011).
Antioxidant Properties
Research on the antioxidant properties of pyrazole derivatives, such as Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, has demonstrated their potential in combating oxidative stress. The study highlighted the compound's effective synthesis, crystal structure, and significant antioxidant activity, emphasizing its therapeutic potential (S. Naveen et al., 2021).
特性
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[(2-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-3-27-21(26)20-18(28-13-15-9-5-4-8-14(15)2)12-19(25)24(23-20)17-11-7-6-10-16(17)22/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSCSBUKIFYRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2507239.png)



![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide](/img/structure/B2507244.png)
![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2507246.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2507249.png)

![N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507251.png)


